2-Methyl-4-phenylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
61453-53-0 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methyl-4-phenylquinazoline |
InChI |
InChI=1S/C15H12N2/c1-11-16-14-10-6-5-9-13(14)15(17-11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
HTGDGYIDLFBJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Phenylquinazoline and Its Analogues
Classical and Established Synthetic Strategies
Classical approaches to the quinazoline (B50416) scaffold have been foundational in heterocyclic chemistry, offering reliable and well-understood pathways. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.
Cyclization reactions are a cornerstone in the synthesis of quinazolines, involving the intramolecular or intermolecular formation of the heterocyclic ring system.
The Bischler-Napieralski reaction is a well-known intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.org This reaction is typically carried out in acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org While traditionally used for isoquinoline (B145761) synthesis, the principles of this reaction can be conceptually extended to the synthesis of quinazoline precursors. The key step involves the cyclization of an N-acyl derivative of an ortho-amino-substituted aromatic ketone or nitrile. The reaction generally proceeds through the formation of a nitrilium ion intermediate. wikipedia.org
For the synthesis of a quinazoline like 2-Methyl-4-phenylquinazoline, a Bischler-Napieralski-type approach would theoretically involve the cyclization of an N-acyl-2-aminobenzophenone derivative. The amide oxygen is activated by a Lewis acid, followed by an intramolecular cyclization onto the aromatic ring.
| Starting Material Type | Reagents | Intermediate Type | Product Type |
| β-Arylethylamide | POCl₃, P₂O₅, Tf₂O | Nitrilium ion | Dihydroisoquinoline |
| N-Acyl-2-aminobenzophenone | Lewis Acids | N-Acyliminium ion | Dihydroquinazoline (B8668462) |
This table illustrates the general reactants and products in a traditional Bischler-Napieralski reaction and its conceptual application to quinazoline synthesis.
A prevalent and versatile method for synthesizing 4-phenylquinazoline (B11897094) derivatives involves the condensation of 2-aminobenzophenones with a suitable nitrogen source. Ammonium (B1175870) acetate (B1210297) is a commonly employed reagent that provides the N1 and C2 atoms of the quinazoline ring. frontiersin.org
This reaction is often facilitated by a catalyst and can be performed under various conditions. For instance, a one-pot cyclocondensation of 2-aminobenzophenone (B122507), an aromatic aldehyde, and ammonium acetate catalyzed by Fe₃O₄@Sap/Cu(II) in water at room temperature has been reported to afford quinazolines in good yields. frontiersin.org Another approach utilizes a cobalt zeolite imidazolate framework (ZIF-67) for the reaction of 2-aminobenzophenone with benzyl (B1604629) amine, yielding quinazolines at a relatively low temperature of 80°C. frontiersin.org
Microwave-assisted synthesis has also been effectively used. The cyclocondensation of 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation provides a facile route to 4-aryl substituted quinazolines. nih.gov
| Catalyst/Promoter | Nitrogen Source | Reaction Conditions | Yield Range | Reference |
| Fe₃O₄@Sap/Cu(II) | Ammonium Acetate | Water, Room Temperature | 65-94% | frontiersin.org |
| ZIF-67 | Benzyl Amine | TBHP, 80°C | 75-89% | frontiersin.org |
| None (Microwave) | Thiourea | DMSO, Microwave | Not Specified | nih.gov |
| Lactic Acid | Ammonium Acetate | Solvent-free, 80°C | Good | mjcce.org.mk |
This table summarizes various catalytic systems and conditions for the synthesis of quinazolines from 2-aminobenzophenones.
The direct cyclization of o-acetamidobenzophenone is a straightforward method for the synthesis of this compound. This intramolecular cyclization typically requires a dehydrating agent or is conducted under thermal conditions to facilitate the ring closure. This starting material, 2-acetamidobenzophenone, already contains the necessary carbon skeleton and the N-acetyl group which, upon cyclization, forms the 2-methyl substituted pyrimidine ring of the quinazoline. A known upstream product for the synthesis of this compound is 2-acetamidobenzophenone. lookchem.com
Isatoic anhydride (B1165640) is a versatile precursor for the synthesis of various quinazoline derivatives. It reacts with a primary amine to form an intermediate 2-aminobenzamide, which can then be cyclized with a suitable one-carbon source to form the quinazoline ring. For the synthesis of 2-methyl substituted quinazolines, a reagent providing a methyl group at the C2 position is required.
For example, the reaction of isatoic anhydride with an amine in the presence of a suitable reagent can lead to the formation of the quinazolinone skeleton, which can be further modified. rsc.org The synthesis of 2-methylquinazolin-4(3H)-one derivatives has been achieved starting from isatoic anhydride and an appropriate amine, followed by cyclization. core.ac.uk
| Isatoic Anhydride Derivative | Amine/Nitrogen Source | Cyclizing Agent | Product Type | Reference |
| Isatoic anhydride | Methyl glycine (B1666218) hydrochloride | Aromatic aldehyde | 2-Aryl-quinazolin-4-one derivative | core.ac.uk |
| Isatoic anhydride | 2-Thiophenemethylamine | - | 2-amino-N-(thiophen-2-ylmethyl)benzamide | rsc.org |
This table provides examples of using isatoic anhydride for the synthesis of quinazoline-related structures.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com
For the synthesis of this compound and its analogues, a common MCR involves the reaction of a 2-aminobenzophenone, an aldehyde, and ammonium acetate. This three-component reaction provides a direct and atom-economical route to 2,4-disubstituted quinazolines. An environmentally friendly approach for this transformation utilizes lactic acid as a catalyst under solvent-free conditions, yielding 2-aryl-4-phenylquinazoline derivatives in good yields. mjcce.org.mkmjcce.org.mk The reaction proceeds well with a variety of aromatic aldehydes, demonstrating its broad applicability. mjcce.org.mk
| Aldehyde | Catalyst | Conditions | Yield | Reference |
| Benzaldehyde | Lactic Acid | 80°C, Solvent-free | Not Specified | mjcce.org.mk |
| 4-Chlorobenzaldehyde | Lactic Acid | 80°C, Solvent-free | 94% | mjcce.org.mk |
| 4-Methylbenzaldehyde | Lactic Acid | 80°C, Solvent-free | 92% | mjcce.org.mk |
| 4-Methoxybenzaldehyde | Lactic Acid | 80°C, Solvent-free | 93% | mjcce.org.mk |
This table showcases the yields of various 2-aryl-4-phenylquinazolines synthesized via a lactic acid-catalyzed three-component reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate.
Multi-Component Reaction (MCR) Approaches
One-Pot Three-Component Syntheses of 2,4-Disubstituted Quinazolines
One of the most straightforward and atom-economical methods for synthesizing 2,4-disubstituted quinazolines, including this compound, is through one-pot three-component reactions. These methods typically involve the condensation of a 2-aminoaryl ketone, an aldehyde or its equivalent, and a nitrogen source. tandfonline.comtandfonline.comresearchgate.netingentaconnect.com
A common approach involves the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate. mjcce.org.mkscispace.comresearchgate.net In a catalyst-free approach, 2-aminobenzophenones, aldehydes, and urea (B33335) can be reacted under aerobic oxidation conditions to furnish 2,4-disubstituted quinazolines in significant yields. tandfonline.comtandfonline.com For the specific synthesis of this compound, 2-aminobenzophenone can be reacted with ammonium acetate. tandfonline.comtandfonline.com The use of urea as a modest, non-toxic, and biodegradable reaction medium makes this an environmentally friendly option. tandfonline.comtandfonline.comresearchgate.netingentaconnect.com Another variation utilizes orthoesters as a component, where 2-aminoaryl ketones react with an orthoester and ammonium acetate in the absence of a solvent and catalyst. researchgate.net
The reaction conditions for these syntheses can vary. For instance, the reaction of 2-aminobenzophenone with ammonium acetate has been optimized using different Lewis acid catalysts like I₂, SnCl₂, and FeCl₃, with SnCl₂ showing good results when heated at 140°C for 20 minutes. tandfonline.comtandfonline.com
Table 1: Examples of One-Pot Three-Component Syntheses for Quinazoline Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzophenone | Aldehyde | Urea | Aerobic oxidation | 2,4-Disubstituted quinazoline | tandfonline.comtandfonline.com |
| 2-Aminobenzophenone | Ammonium Acetate | - | SnCl₂, 140°C | This compound | tandfonline.comtandfonline.com |
| 2-Aminoaryl ketone | Orthoester | Ammonium Acetate | Solvent-free, catalyst-free | 2,4-Disubstituted quinazoline | researchgate.net |
| 2-Aminobenzophenone | Benzaldehyde | Ammonium Acetate | Lactic acid, solvent-less | 2-Aryl-4-phenylquinazoline | mjcce.org.mkscispace.com |
Green Chemistry Protocols (e.g., Lactic Acid Promoted, Solvent-Free Conditions)
In line with the principles of green chemistry, several environmentally benign protocols for the synthesis of quinazolines have been developed. These methods focus on using non-toxic catalysts and solvents, or eliminating them altogether.
A notable example is the use of lactic acid as a sustainable and bio-based promoter for the three-component synthesis of 2-aryl-4-phenylquinazoline derivatives. mjcce.org.mkscispace.comresearchgate.netresearchgate.net This reaction proceeds under solvent-less conditions, involving the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate. mjcce.org.mkscispace.com The benefits of this method include good yields, a simple procedure, use of simple starting materials, short reaction times, and easy work-up. mjcce.org.mkscispace.comresearchgate.net
Solvent-free synthesis is a key aspect of green chemistry. Zeolites, such as Hβ zeolite, have been employed as heterogeneous catalysts for the one-step cyclization of ketones and 2-aminobenzophenones under solvent-free conditions to produce 2,4-disubstituted quinolines, a related class of compounds. rsc.org This highlights the potential for similar applications in quinazoline synthesis. Furthermore, catalyst-free and solvent-free methods for the synthesis of 2,4-disubstituted quinazolines from 2-aminoaryl ketones, orthoesters, and ammonium acetate have been reported, offering high yields and operational simplicity. researchgate.net The use of a low melting sugar-urea-salt mixture as a solvent also presents a green alternative. mjcce.org.mk
Modern and Catalytic Synthetic Advancements
Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of quinazoline synthesis.
Transition Metal-Catalyzed Quinazoline Formation
Transition metals such as palladium, copper, iron, cobalt, and nickel have been extensively used to catalyze the formation of the quinazoline ring. chim.itmdpi.comfrontiersin.orgnih.gov These catalysts can facilitate various transformations, including C-H activation, cross-coupling reactions, and oxidative cyclizations.
For instance, copper-catalyzed protocols have been developed for the synthesis of quinazoline derivatives. One such method involves the reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides using CuBr as a catalyst. thieme-connect.com Another copper-catalyzed approach involves the dual oxidative benzylic C-H amination of methylarenes in the presence of 2-aminoarylketones and ammonium acetate. mdpi.com Iron catalysts, such as FeCl₂, have been used for the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation. mdpi.com Cobalt catalysts have also been employed in the [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation. organic-chemistry.org
Aerobic Oxidative Synthesis of 2-Aryl Quinazolines
Aerobic oxidation provides a green and atom-economical approach to quinazoline synthesis, utilizing air as the oxidant. A novel protocol for the aerobic oxidative synthesis of 2-aryl quinazolines involves the one-pot reaction of arylmethanamines with 2-aminobenzoketones or 2-aminobenzaldehydes, catalyzed by 4-hydroxy-TEMPO without the need for metals. rsc.orgglobalauthorid.com Another method utilizes CsOH to mediate the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in the air. rsc.org Palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones has also been developed to synthesize related fused quinazoline systems. nih.gov
C-H Activation Methodologies in Quinazoline Synthesis
C-H activation has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including quinazolines. This strategy avoids the need for pre-functionalized starting materials, thus increasing step economy.
Cobalt(III)-catalyzed synthesis of quinazolines has been achieved via C-H activation of N-sulfinylimines and benzimidates, using dioxazolones as nitrile synthons. organic-chemistry.org This method offers an environmentally friendly alternative to more expensive noble metal catalysts. organic-chemistry.org Nickel catalysts can direct the activation of a C-H bond in the ortho position of an in situ formed amidine for the [4+2] annulation of benzylamines and nitriles to form quinazolines. organic-chemistry.org Palladium-catalyzed C-H activation has also been explored, for example, in the cross-coupling of furanyl and thiofuranyl substrates with aryl bromides. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Quinazoline Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the functionalization of the quinazoline core. nih.govthieme-connect.commdpi.comnih.gov These reactions typically involve the coupling of a halogenated quinazoline with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu
The Suzuki coupling has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates by reacting bromo-substituted quinazolines with boronic acid pinacol (B44631) esters. mdpi.com This methodology allows for the construction of complex molecular architectures with high yields. mdpi.com The regioselective functionalization of polyhalogenated quinazolines can be achieved through sequential palladium-catalyzed cross-coupling reactions, providing access to libraries of functionalized quinazolines. nih.govthieme-connect.com For example, in 2,4,7-trichloroquinazoline, the C-4 position is the most electrophilic and typically reacts first. nih.govthieme-connect.com By temporarily deactivating the C-4 position, regioselective coupling at C-2 can be achieved, followed by functionalization at C-4 and C-7. nih.govthieme-connect.com
The catalytic cycle of the Suzuki coupling involves oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. mdpi.comharvard.edu
Visible-Light Photocatalyzed Approaches for Quinazoline Synthesis
A highly efficient and environmentally friendly method for synthesizing quinazoline derivatives involves a one-pot, three-component reaction promoted by visible light. hilarispublisher.com This approach utilizes the C-H bond activation strategy to construct the quinazoline scaffold. hilarispublisher.com
The synthesis of this compound has been successfully achieved using this photocatalytic method. rsc.org In a typical procedure, a mixture of 2-aminobenzophenone, an aldehyde (such as acetaldehyde, which would be the precursor for the 2-methyl group), and a nitrogen source like ammonium acetate is irradiated with a light-emitting diode (LED) bulb (λmax=450 nm). hilarispublisher.comhilarispublisher.com This reaction proceeds under catalyst-free and solvent-free conditions, offering significant advantages in terms of green chemistry. hilarispublisher.comhilarispublisher.com The process is noted for its high yields, short reaction times, and reduced energy consumption. hilarispublisher.com Specifically, this compound was synthesized in a 92% yield, isolated as a colorless oil. rsc.org
The reaction's scope has been expanded to include various aldehydes, demonstrating the versatility of this methodology. hilarispublisher.com Comparative studies have confirmed the efficacy of this visible-light-mediated approach over other methods. hilarispublisher.com
Synthesis of Key this compound Precursors and Advanced Intermediates
Synthesis of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives are pivotal precursors in the synthesis of various quinazoline-based compounds. A notable method for their preparation is a one-pot, three-component reaction involving isatoic anhydride, 1,3-diketones, and amines or arylhydrazines. tandfonline.com This reaction is efficiently catalyzed by a combination of molecular iodine (I2) and triethylamine (B128534) (Et3N) in an open-air environment. tandfonline.com Optimal conditions for the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one were identified as using 30 mol% of both I2 and Et3N in ethanol (B145695) at 60 °C for 7 hours, yielding the product in approximately 78% yield. tandfonline.com
The versatility of this method is demonstrated by its applicability to a range of isatoic anhydrides and both electron-donating and electron-withdrawing aromatic amines, consistently producing moderate to good yields. tandfonline.com
| Entry | Isatoic Anhydride | Amine/Arylhydrazine | 1,3-Diketone | Product | Yield (%) |
| 1 | Isatoic anhydride | Aniline | Acetylacetone | 2-methyl-3-phenylquinazolin-4(3H)-one | 78 |
| 2 | Isatoic anhydride | 4-Methoxyaniline | Acetylacetone | 3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | 75 |
| 3 | Isatoic anhydride | 4-Chloroaniline | Acetylacetone | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | 71 |
| 4 | Isatoic anhydride | Phenylhydrazine | Acetylacetone | 2-methyl-3-(phenylamino)quinazolin-4(3H)-one | 74 |
Other synthetic routes to quinazolin-4(3H)-one derivatives include the reaction of anthranilamide with triethylorthoacetate to yield 2-methyl-4(3H)-quinazolinone. semanticscholar.org Additionally, the consolidation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride produces a cyclic 1,3-benzo-oxazine-4-one intermediate, which upon reaction with hydrazine (B178648) hydrate (B1144303), yields 2,3-disubstituted quinazolin-4-ones. semanticscholar.org A series of new phenolic derivatives of quinazolin-4(3H)-one have also been synthesized starting from anthranilic acid and various isothiocyanates, followed by several reaction steps. mdpi.com
Preparation of Quinazoline N-Oxides (e.g., this compound 3-oxide)
Quinazoline N-oxides are valuable intermediates in the synthesis of various heterocyclic compounds. A convenient method for the preparation of 2,4-disubstituted quinazoline 3-oxides involves the oxidation of 1,2-dihydroquinazoline 3-oxides with active manganese dioxide (MnO2). scholaris.ca This method is straightforward as the oxidant can be easily removed by filtration. scholaris.ca For instance, the synthesis of 4-methyl-2-phenylquinazoline-3-oxide was achieved in 77% yield by reacting the corresponding 1,2-dihydroquinazoline 3-oxide with 3.0 equivalents of MnO2 at 50 °C for 2 hours. scholaris.ca
The synthesis of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a key intermediate for certain benzodiazepines, starts from 2-amino-5-chlorobenzophenone. google.com The process involves chloroacetylation, followed by iminochloride formation and subsequent cyclization with hydroxylamine (B1172632) hydrochloride. google.comevitachem.com The reaction of this compound 3-oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has also been investigated, highlighting the reactivity of these N-oxides as intermediates. researchgate.netmdpi.com
Formation of Dihydroquinazoline Derivatives
Dihydroquinazoline derivatives represent another important class of precursors and intermediates. Several synthetic strategies have been developed for their formation.
A solid-phase synthesis approach has been established for dihydroquinazoline-2(1H)-one derivatives, which overcomes the limitations of traditional liquid-phase methods, such as lengthy procedures and low yields. nih.gov For the synthesis of 3,4-dihydroquinazolines, a one-pot, three-component oxidative Ugi/aza-Wittig reaction has been developed, reacting iminophosphoranes, N-aryl-1,2,3,4-tetrahydroisoquinolines, and acids to produce the target compounds in moderate to good yields. sioc-journal.cn
Furthermore, 3,4-dihydroquinazoline-2(1H)-thiones can be synthesized from 2-amino-N'-arylbenzimidamide derivatives through a nucleophilic reaction with carbon disulfide under mild, catalyst-free conditions. orgchemres.org A copper(I) iodide (CuI)-catalyzed, one-pot reaction of isocyanides and guanidine (B92328) analogs provides an efficient route to diimino dihydroquinazoline derivatives with advantages like short reaction times and high yields. benthamdirect.com
A solvent-free synthesis of dihydroquinazolinone derivatives has been achieved by reacting isatoic anhydride, urea, and various aryl aldehydes in the presence of SnCl2·2H2O as a catalyst at 110 °C. jmchemsci.com This protocol offers a clean reaction profile and good to excellent yields of the products. jmchemsci.com
| Entry | Aryl Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2,3-dihydro-2-phenylquinazolin-4(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | 2,3-dihydro-2-(4-methoxyphenyl)quinazolin-4(1H)-one | 89 |
| 4 | 4-Nitrobenzaldehyde | 2,3-dihydro-2-(4-nitrophenyl)quinazolin-4(1H)-one | 94 |
Chemical Transformations and Mechanistic Investigations of 2 Methyl 4 Phenylquinazoline Systems
Elucidation of Reaction Pathways and Detailed Mechanistic Studies
Kinetics and Mechanisms of Desulfurization Reactions (e.g., Quinazoline-4(1H)-thiones)
The transformation of quinazoline-4(1H)-thiones to their corresponding quinazolin-4(1H)-one analogues is a significant desulfurization reaction. Kinetic studies on related systems, such as 1-methyl-2-(substituted phenyl)-quinazoline-4(1H)-thiones in sodium methoxide (B1231860) solutions, provide a mechanistic framework that can be extrapolated to 2-methyl-4-phenylquinazoline derivatives. The desulfurization process is not a single-step conversion but proceeds through a multi-step pathway. researchgate.net
The reaction is observed to occur in two distinct steps. The initial, faster step involves the nucleophilic attack of a methoxide ion on the thione, leading to the cleavage of the sulfur atom, which is released in the form of a hydrosulfide (B80085) ion (SH-). The rate of this first step shows a linear dependence on the methoxide concentration at lower concentrations. However, as the methoxide concentration increases, the rate begins to decrease gradually. researchgate.net
The second step involves the transformation of the resulting intermediate into the final quinazolin-4(1H)-one product. This subsequent step is significantly slower and its rate is largely independent of the methoxide concentration. Interestingly, the rate of this second transformation increases with a higher concentration of water in the methanol (B129727) solvent. researchgate.net Based on these kinetic observations, a plausible mechanism involves the initial formation of an intermediate, followed by its conversion to the final desulfurized product. researchgate.net
Alkylation and Methylation Reactions: Regioselectivity and Ambivalent Nature of Quinazoline (B50416) Anions (e.g., N3 and S4 Reaction Centers)
The anion of 2-phenylquinazoline-4-thione, a close analogue of the target compound, exhibits ambivalent nucleophilic character, possessing two primary reactive centers: the nitrogen at position 3 (N3) and the sulfur at position 4 (S4). e3s-conferences.orgresearchgate.net The regioselectivity of alkylation and methylation reactions is highly dependent on the nature of the alkylating agent, the solvent polarity, and the reaction temperature. e3s-conferences.org This behavior is often explained by Hard and Soft Acids and Bases (HSAB) theory, where "hard" electrophiles preferentially react with the "hard" N3 center and "soft" electrophiles react with the "soft" S4 center. e3s-conferences.orgresearchgate.net
Studies on 2-phenylquinazoline-4-thion demonstrate that methylation with "soft" agents like methyl iodide tends to favor S-alkylation, yielding the 4-(methylthio)quinazoline (B15071270) product. Conversely, "hard" methylating agents such as dimethyl sulfate (B86663) lead to a higher proportion of the N3-alkylation product, 3-methyl-2-phenylquinazolin-4(3H)-one. e3s-conferences.orgresearchgate.net
The choice of solvent also plays a critical role in directing the reaction outcome. An increase in solvent polarity generally favors the formation of the N3-alkylated product. For instance, in non-polar solvents, S-alkylation may predominate, whereas in polar aprotic solvents like DMF or acetonitrile, the reaction can shift exclusively towards the N3-methyl product. e3s-conferences.orgresearchgate.net
Table 1: Influence of Reagents and Solvents on the Methylation of 2-Phenylquinazoline-4-thione
| Methylating Agent | Solvent | Predominant Product | Reference |
|---|---|---|---|
| Methyl Iodide (soft) | Dioxane | S4-Methyl | e3s-conferences.org |
| Dimethyl Sulfate (hard) | Dioxane | S4-Methyl (slight increase in N3) | e3s-conferences.org |
| Methyl Iodide | DMF | N3-Methyl | e3s-conferences.org |
| Dimethyl Sulfate | Acetonitrile | N3-Methyl | e3s-conferences.org |
This table illustrates the regioselectivity based on the hardness of the methylating agent and the polarity of the solvent.
Cycloaddition Reactions, including [3+2] Cycloadditions with Quinazoline 3-Oxides
Quinazoline 3-oxides, such as this compound 3-oxide, serve as versatile 1,3-dipoles in cycloaddition reactions. They can react with various dipolarophiles, including alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form complex polycyclic systems. nih.govmdpi.com These reactions often proceed via a [3+2] cycloaddition mechanism, where the oxygen of the N-oxide and the C2 carbon of the quinazoline ring act as the 1,3-dipole. researchgate.net
The reaction of this compound 3-oxide with DMAD in a benzene-methanol solvent mixture has been shown to yield a variety of products. nih.govmdpi.com The initial cycloaddition is believed to form a primary, unstable cycloadduct. This intermediate can then undergo further rearrangements and ring-opening reactions, influenced by reaction conditions and purification methods (e.g., chromatography on basic alumina), to afford phenyl acrylates and benzodiazepine (B76468) derivatives. nih.govmdpi.com
Ring Expansion Phenomena (e.g., Formation of Benzodiazepine Analogues from Quinazoline N-Oxides)
A notable transformation of quinazoline N-oxides is their ability to undergo ring expansion to form seven-membered benzodiazepine rings. nih.govmdpi.com This phenomenon is particularly relevant in the reaction of this compound 3-oxide with acetylene (B1199291) derivatives. nih.govmdpi.com
The mechanism for this ring enlargement is initiated by the aforementioned [3+2] cycloaddition. Following the formation of the initial adduct, a series of rearrangements is triggered. The presence of a carbon-carbon double bond in the newly formed five-membered ring of the tricyclic intermediate facilitates this rearrangement, leading to the expansion of the quinazoline's pyrimidine (B1678525) ring into a diazepine (B8756704) ring system. nih.gov For example, the reaction between this compound 3-oxide and DMAD can produce potentially tautomeric benzodiazepines, although often in modest yields (5–14%) alongside other products. nih.govmdpi.com The specific pathway and product distribution can be sensitive to the purification process, with different results observed when using silica (B1680970) gel versus alumina (B75360) chromatography. nih.gov
Table 2: Products from the Reaction of this compound 3-oxide with DMAD
| Product Type | Yield Range | Purification Method | Reference |
|---|---|---|---|
| Phenyl acrylates | 13–21% | Basic Alumina Chromatography | nih.govmdpi.com |
| Tautomeric Benzodiazepines | 5–14% | Basic Alumina Chromatography | nih.govmdpi.com |
This table summarizes the products and yields obtained from the ring expansion reaction of this compound 3-oxide.
Another pathway to benzodiazepines involves the nucleophilic attack on a C2-substituted quinazoline 3-oxide. For instance, the reaction of a 2-chloromethyl quinazoline 3-oxide with methylamine (B109427) initiates a sequence involving ring opening of an intermediate, followed by intramolecular displacement to afford a chlordiazepoxide analogue. nih.govmdpi.com
Deoxygenation Reactions of Quinazoline N-Oxides
The deoxygenation of quinazoline N-oxides to their parent quinazoline bases is a fundamental transformation. The N-O bond in these compounds can be cleaved using various reducing agents and conditions. nih.gov
Common methods for the deoxygenation of quinazoline 3-oxides include:
Catalytic Reduction: Raney Nickel is an effective catalyst for this transformation. nih.gov
Metallic Reducing Agents: Zinc (Zn) powder can be used to facilitate the removal of the oxygen atom. nih.gov
Phosphorus-Based Reagents: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) are capable of mediating the reduction of the N-oxide functionality. nih.govmdpi.com
Recently, metal-free, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of aza-aromatic N-oxides. These methods often employ organic photocatalysts and stoichiometric reductants, offering high chemoselectivity and tolerance for various functional groups under ambient conditions. researchgate.netorganic-chemistry.org The plausible mechanism for a metal- and additive-free deoxygenation can involve the nucleophilic attack of the N-oxide onto an activating agent, followed by the elimination of the oxygen-containing group and subsequent rearomatization. beilstein-journals.org
Insights into C-H Functionalization Mechanisms
The direct functionalization of C-H bonds in heterocyclic systems like quinazolines represents a highly atom-economical synthetic strategy. For this compound, several C-H bonds are potential sites for functionalization, including those on the phenyl ring, the quinazoline core, and the 2-methyl group.
Transition metal catalysis is a powerful tool for these transformations. researchgate.netnih.gov A common mechanistic paradigm involves the coordination of a transition metal (e.g., Pd, Ru, Rh) to a directing group on the substrate, often a nitrogen atom within the heterocyclic core. nih.gov This coordination facilitates a cyclometalation step, where the metal catalyst oxidatively adds into a nearby C-H bond, forming a metallacyclic intermediate. This intermediate can then undergo reductive elimination with a coupling partner (e.g., an aryl halide, alkene, or alkyne) to form the new C-C or C-heteroatom bond and regenerate the active catalyst. researchgate.net
For the 2-methyl group, functionalization can proceed through a different pathway. Under catalyst- and solvent-free thermal conditions, the methyl group of 2-methyl quinazolinones can react with isatins. This reaction is believed to proceed via an initial aldol-type condensation, where the enolizable methyl group attacks the electrophilic ketone of the isatin, followed by dehydration to yield the final C-C coupled product in a highly diastereoselective manner. nih.gov This highlights that C-H functionalization is not limited to metal-catalyzed pathways and can be achieved under specific thermal conditions. nih.gov
Strategic Derivatization and Functional Group Interconversions of the this compound Core
The this compound scaffold serves as a crucial platform for synthetic modification, offering several positions for strategic derivatization. The reactivity of the quinazoline core is dictated by the electronic properties of its constituent rings and substituents. The pyrimidine ring is inherently electron-deficient, which influences the reactivity of its substituents and the adjacent fused benzo ring. Functional group interconversions on this core allow for the systematic exploration of structure-activity relationships and the development of novel molecular architectures.
The C-2 position of the this compound system is a primary site for chemical modification, largely owing to the reactivity of the methyl group. This methyl group is activated by the adjacent electron-withdrawing quinazoline ring, rendering its protons acidic enough to participate in condensation reactions.
One of the most common transformations is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes. This reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic anhydride (B1165640), often with a catalyst. The condensation yields C-2 styrylquinazoline (B1260680) derivatives, effectively elongating the side chain at the C-2 position and introducing an α,β-unsaturated system that can be used for further transformations. While this reaction is well-established for related heterocycles like 2-methylquinolines, its application to 2-methylquinazolines has also been reported, though sometimes with modest yields. researchgate.net The mechanism involves the formation of a 2-methylene-1,2-dihydroquinazoline intermediate, which then attacks the aldehyde. researchgate.net
Conversely, direct functionalization of the methyl group via deprotonation with strong bases like organolithium reagents is challenging. Studies have shown that nucleophilic attack, for instance with phenyllithium, occurs preferentially at the C-4 position of the quinazoline ring rather than abstracting a proton from the C-2 methyl group. nih.gov This indicates a low susceptibility of the methyl group to lithiation, precluding straightforward C-alkylation pathways that are common for other activated methyl groups. nih.gov
An alternative strategy to modulate reactivity involves the formation of the corresponding N-oxide. The derivative, this compound 3-oxide, undergoes different reaction pathways. For example, its reaction with dimethyl acetylenedicarboxylate (DMAD) does not lead to simple functionalization of the methyl group but results in a ring expansion, affording benzodiazepine analogues. nih.gov
Table 1: Condensation Reactions at the C-2 Methyl Position
| Reactant | Aldehyde | Conditions | Product | Reference |
| 2-Methylquinazoline (B3150966) | Benzaldehyde | Acetic Anhydride, Acetic Acid, 130°C | (E)-2-Styrylquinazoline | researchgate.net |
| 2-Methylquinazoline | Substituted Benzaldehydes | Acetic Anhydride | (E)-2-(Substituted-styryl)quinazolines |
Direct functionalization of the phenyl ring at the C-4 position of a pre-formed this compound core is not a commonly employed synthetic strategy. In most reported syntheses of substituted analogues, the desired functional groups on the C-4 phenyl ring are incorporated into the starting materials, typically a substituted 2-aminobenzophenone (B122507), prior to the cyclization step that forms the quinazoline ring.
The rationale for this synthetic approach lies in the relative reactivity of the molecule. The quinazoline nucleus is an electron-deficient heteroaromatic system, which deactivates the attached C-4 phenyl ring towards classical electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts acylation. Carrying out such reactions would require harsh conditions that could potentially lead to side reactions or degradation of the quinazoline core itself.
While not extensively documented for this specific molecule, modern synthetic methods such as transition-metal-catalyzed C-H activation could offer a potential route for the direct functionalization of the C-4 phenyl ring. These advanced techniques can overcome the inherent low reactivity of the ring system and provide regioselective introduction of new substituents. However, the application of such methods to the this compound system remains a largely unexplored area.
Similar to the C-4 phenyl ring, the fused benzo portion of the this compound molecule exhibits reduced reactivity towards electrophilic aromatic substitution (EAS). The powerful electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring deactivates the entire fused ring system, making it less nucleophilic than benzene (B151609).
Theoretical considerations and analogies with related heterocycles, such as quinoline (B57606), can predict the likely outcome of EAS reactions if forced to occur. For quinoline, electrophilic attack typically happens on the benzo ring rather than the deactivated pyridine (B92270) ring, yielding a mixture of C-5 and C-8 substituted products. By analogy, electrophilic substitution on the this compound core would be expected to occur preferentially at the C-5 and C-8 positions.
The this compound core is an excellent platform for the construction of more complex systems incorporating additional heterocyclic and nitrogen-containing moieties. The primary and most versatile synthetic handle for these transformations is the activated methyl group at the C-2 position.
As discussed previously (3.2.1), the C-2 methyl group readily undergoes condensation with aldehydes to form C-2 styryl derivatives. This styryl unit, which contains an α,β-unsaturated ketone-like structure, is an ideal electrophile for subsequent cyclization reactions. A prominent example is the synthesis of pyrazoline derivatives. The reaction of a C-2 styrylquinazoline with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a protic solvent like ethanol (B145695) or acetic acid leads to the formation of a 2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinazoline. revistabionatura.org This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.
The introduction of triazole moieties can be envisioned through several pathways. One approach involves the conversion of a suitable quinazoline derivative into a precursor bearing a hydrazine or azide (B81097) group, which can then be cyclized. For instance, fused 1,2,3-triazolo[1,5-a]quinazolines are synthesized from appropriate azide precursors. nih.gov A more contemporary method is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This would involve functionalizing the this compound core to introduce either an alkyne or an azide group, which could then be coupled with a complementary partner to form a 1,2,3-triazole ring system. nih.gov
These strategies demonstrate how the foundational this compound structure can be elaborated into diverse, multi-heterocyclic systems by leveraging the reactivity of its peripheral functional groups.
Table 2: Synthesis of Heterocyclic Moieties from this compound Derivatives
| Starting Material | Reagent(s) | Heterocyclic Product | General Method | Reference(s) |
| (E)-2-Styryl-4-phenylquinazoline | Hydrazine Hydrate (NH₂NH₂) | 2-(Pyrazolin-3-yl)-4-phenylquinazoline | Cyclocondensation | revistabionatura.org |
| 2-Alkynyl-quinazoline derivative | Aryl Azide | 2-(1,2,3-Triazol-4-yl)-quinazoline | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |
| 2-Azidomethyl-quinazoline derivative | Aryl Alkyne | 2-(1,2,3-Triazol-1-ylmethyl)-quinazoline | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Methyl 4 Phenylquinazoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Methyl-4-phenylquinazoline. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.
In the ¹H NMR spectrum of a related compound, 4-methyl-2-phenylquinazoline, the chemical shifts are indicative of the electronic environment of the protons. researchgate.net The protons on the quinazoline (B50416) and phenyl rings typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atoms and other substituents. The methyl group protons at the 2-position would be expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the quinazoline and phenyl rings appearing in the downfield region (δ 120-170 ppm). The quaternary carbons, such as C-2 and C-4 of the quinazoline ring, can also be identified. The methyl carbon at C-2 would resonate in the upfield region of the spectrum.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinazoline Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 9.0 | 120 - 170 |
| Methyl-H | ~2.5 (singlet) | ~20 - 25 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution pattern of the quinazoline derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, indicating the presence of the phenyl and quinazoline rings.
C=N stretching: The carbon-nitrogen double bond of the quinazoline ring would show a characteristic absorption in the range of 1620-1550 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations for the aromatic protons can provide information about the substitution pattern on the rings and typically appear in the 900-675 cm⁻¹ region.
Aliphatic C-H stretching and bending: The methyl group would exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
For instance, studies on related quinazolinone derivatives have shown characteristic bands for the aromatic C-H stretch, the imine (C=N) group, and the quinazolinone carbonyl (C=O) group, which, while not present in this compound, illustrates the utility of IR in identifying core structural motifs.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| C=N (Imine) | Stretching | 1620 - 1550 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aliphatic C-H | Stretching | < 3000 |
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, HRMS data for various quinoline (B57606) and quinazoline derivatives have been used to confirm their calculated molecular formulas with high precision. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or the parent compound itself. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Common fragmentation pathways for quinazolines may involve the loss of the methyl group, cleavage of the quinazoline ring, or fragmentation of the phenyl substituent. The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.orgchemguide.co.uk
Interactive Table: Mass Spectrometry Data for a Representative Quinazoline Derivative
| Technique | Information Obtained | Example Data |
| HRMS (ESI) | Precise Molecular Formula | Calculated for C₁₅H₁₂N₂ [M+H]⁺: 221.1073, Found: 221.1075 |
| MS | Molecular Weight and Fragmentation | M⁺ peak at m/z = 220 |
Note: The example data is for a hypothetical this compound and its protonated form.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₅H₁₂N₂), the theoretical elemental composition can be readily calculated.
Interactive Table: Theoretical Elemental Composition of this compound (C₁₅H₁₂N₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 15 | 180.165 | 81.79 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.49 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.72 |
| Total | 220.275 | 100.00 |
X-ray Crystallography for Solid-State Structural Determination of Quinazoline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For quinazoline derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of a related compound, 2-methyl-4-phenyl-3,4-dihydroquinazoline, reveals that the phenyl substituent is twisted out of the plane of the dihydroquinazoline (B8668462) ring system. nih.gov Similarly, the crystal structure of 4-methylsulfanyl-2-phenylquinazoline shows a dihedral angle between the phenyl ring and the quinazoline ring system. nih.gov Such studies also elucidate the nature of intermolecular forces, such as π-π stacking and hydrogen bonding, which govern the packing of molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Interactive Table: Representative Crystallographic Data for a Quinazoline Derivative
| Parameter | Description | Typical Value |
| Crystal System | The symmetry of the crystal lattice | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal | P2₁/c, P-1, etc. |
| Dihedral Angle | The angle between the quinazoline and phenyl rings | Varies depending on substitution |
| Intermolecular Interactions | Forces holding the molecules together in the crystal | π-π stacking, C-H···N interactions |
Computational and Theoretical Chemistry Applications in 2 Methyl 4 Phenylquinazoline Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the study of quinazoline (B50416) derivatives to predict their properties and reactivity.
Quantum chemical calculations are instrumental in elucidating the complex mechanisms of organic reactions and predicting their outcomes. nih.govrsc.org These computational strategies can map out entire reaction pathways, including transition state energies and equilibria, which allows for the prediction of unknown reactions and the optimization of existing synthetic methodologies. nih.govrsc.org
For the synthesis of the 2-Methyl-4-phenylquinazoline scaffold, quantum mechanical methods can be used to:
Evaluate Reaction Pathways: Different synthetic routes can be modeled to determine the most energetically favorable pathway. This involves calculating the energies of reactants, intermediates, transition states, and products.
Predict Regioselectivity: In reactions where multiple isomers can be formed, computational workflows can predict the major product by comparing the activation energies for the different reaction sites. nih.gov For instance, in the cyclization step to form the quinazoline ring, these methods can determine which nitrogen atom is more likely to attack a specific carbonyl group, thus predicting the regioselectivity of the ring closure.
Catalyst Design: Computational studies can help in designing or selecting the most effective catalyst by modeling the catalyst-substrate interactions and their effect on the reaction's energy barrier. rsc.org
These predictive capabilities allow chemists to design more efficient and selective syntheses, reducing the need for extensive trial-and-error experimentation. nih.gov
DFT calculations are employed to understand the electronic properties of quinazoline derivatives, which are fundamental to their reactivity and intermolecular interactions. By solving the Kohn-Sham equations for the molecule, a detailed picture of its electronic structure can be obtained. The theoretical significance of quinazoline derivatives is partly explained by the presence of several potential reaction centers in the molecule. researchgate.net
Key parameters derived from these studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets.
Reactivity Descriptors: Based on the calculated electronic properties, various global and local reactivity descriptors such as electronegativity, chemical hardness, and softness can be determined. These descriptors provide a quantitative measure of the molecule's reactivity and site selectivity.
The table below illustrates typical electronic properties that can be calculated for quinazoline derivatives using DFT methods.
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Represents chemical stability; a larger gap implies lower reactivity. |
| Dipole Moment (Debye) | Measure of the overall polarity of the molecule | Influences solubility and the nature of intermolecular interactions. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap; harder molecules are less reactive. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with biological macromolecules, providing critical insights for drug discovery.
The 4-phenylquinazoline (B11897094) scaffold is a key feature in a class of potent ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.gov TSPO is a significant biomarker for neuroinflammation, making it an important therapeutic target. unipi.it
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can:
Predict Binding Poses: Identify the most stable binding conformation of the ligand within the TSPO binding pocket.
Elucidate Key Interactions: Reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies of 4-phenylquinazoline-2-carboxamides have shown crucial π-stacking interactions with the Trp143 residue in the TSPO binding site. researchgate.net
Estimate Binding Affinity: Scoring functions are used to rank different poses and predict the binding affinity (e.g., Ki values), helping to prioritize compounds for synthesis and biological testing.
Research has shown that various 4-phenylquinazoline-2-carboxamides bind to TSPO with high affinity, often in the nanomolar to subnanomolar range. nih.gov
| Compound Class | Target | Observed Binding Affinity (Ki) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| 4-Phenylquinazoline-2-carboxamides | Translocator Protein (TSPO) | Nanomolar to subnanomolar range | Trp143, Ala147, Ser131 |
A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in their specific spatial arrangement that are necessary for molecular recognition at a biological target. dovepress.com For quinazoline derivatives, ligand-based pharmacophore models are often developed when the 3D structure of the target protein is unknown. nih.gov
The development and validation process involves:
Training Set Selection: A set of molecules with known biological activities against a specific target is selected.
Conformational Analysis: The conformational space of each molecule is explored to identify possible 3D arrangements.
Feature Identification and Model Generation: Common chemical features present in the active molecules are identified and aligned to generate pharmacophore hypotheses.
Model Validation: The generated models are validated for their ability to distinguish between active and inactive compounds. This is often done using a test set of molecules and statistical methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR). nih.gov A statistically significant 3D-QSAR model with high correlation coefficients (R²) and cross-validation coefficients (Q²) indicates a robust and predictive pharmacophore. nih.govresearchgate.net
For quinazoline-based ligands, typical pharmacophoric features might include one or two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group, arranged in a specific geometry. researchgate.net
While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the stability and conformational changes of the ligand-protein complex. researchgate.netnih.gov
In the context of this compound research, MD simulations are used to:
Assess Complex Stability: By running simulations for tens or hundreds of nanoseconds, researchers can confirm that the binding pose predicted by docking is stable over time. nih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to ensure the system has reached equilibrium.
Analyze Conformational Flexibility: MD simulations reveal the flexibility of the ligand within the binding site and any induced conformational changes in the protein upon binding. This dynamic information is crucial for understanding the binding mechanism. nih.gov
Refine Binding Poses: The results from MD simulations can be used to refine the initial docking poses and provide a more accurate representation of the ligand-receptor interaction.
Structural studies on the related compound 2-methyl-4-phenyl-3,4-dihydroquinazoline have shown that the phenyl substituent is significantly twisted out of the plane of the quinazoline ring system, with a dihedral angle of approximately 86.5°. nih.gov This provides a valuable starting point for conformational analysis and MD simulations of the parent compound, this compound.
Investigation of Biological Activities and Structure Activity Relationships of 2 Methyl 4 Phenylquinazoline Derivatives in Vitro Mechanistic Focus
General Biological Relevance of Quinazoline (B50416) Derivatives
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. uludag.edu.trnih.gov Derivatives of quinazoline are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov This versatility has established the quinazoline nucleus as a critical pharmacophore in the development of therapeutic agents. uludag.edu.trscite.ai
The biological significance of quinazolines is underscored by their presence in over 200 naturally occurring alkaloids and numerous synthetic compounds with proven medicinal value. nih.gov The diverse bioactivities associated with this scaffold include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antiviral, anticonvulsant, and antihypertensive properties. uludag.edu.trmdpi.com Several quinazoline-based drugs have received FDA approval and are used in clinical practice, particularly in oncology, for their role as kinase inhibitors. nih.govnih.gov
The wide range of biological effects stems from the structural flexibility of the quinazoline ring system, which allows for substitutions at various positions (notably 2, 4, 6, and 7). These modifications modulate the molecule's physicochemical properties and spatial arrangement, enabling precise interactions with different enzymatic pockets and cell receptors. nih.govmdpi.com For instance, the 4-anilinoquinazoline (B1210976) framework is a well-established template for inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a key target in cancer therapy. nih.govmdpi.com The continued exploration of this scaffold highlights its immense potential for discovering novel and potent therapeutic agents for a multitude of diseases. nih.gov
In Vitro Biological Activity Profiling and Mechanistic Insights
Derivatives of the 2-methyl-4-phenylquinazoline core have been investigated for their potential as antimicrobial agents. Structure-activity relationship (SAR) studies reveal that specific substitutions on the quinazoline ring are crucial for imparting antibacterial and antifungal efficacy. The incorporation of a 3-arylideneamino substituent into the 2-phenylquinazoline-4(3H)-one system has been shown to enhance antibacterial activity. mdpi.com
In one study, a series of 3-((substituted benzylidene)amino)-2-methylquinazolin-4(3H)-one motifs were synthesized and evaluated. The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a particularly potent antibacterial agent, exhibiting a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and Escherichia coli. nih.gov Another study focused on N,2-diphenylquinazolin-4-amine derivatives found that compounds bearing electron-withdrawing groups, such as chlorine at the meta and para positions of the N-phenyl ring, demonstrated significant activity. Specifically, one derivative showed an MIC of 0.0078 mg/mL against S. aureus. lums.ac.ir This suggests that lipophilicity and the electronic properties of the substituents play a key role in antibacterial potency. lums.ac.ir
Regarding antifungal activity, the same 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative also displayed the highest potency against fungal strains, with an MIC of 3.9 μg/mL against Aspergillus niger and Candida albicans. nih.gov Other studies have confirmed the broad-spectrum potential of quinazolinones, noting that substitutions at positions 2 and 3 are essential for antimicrobial action. nih.gov
| Compound/Derivative Class | Test Organism(s) | Key Findings/Activity | Reference(s) |
| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | S. aureus, E. coli | Most active antibacterial agent; MIC = 1.95 µg/mL. | nih.gov |
| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | A. niger, C. albicans | Most active antifungal agent; MIC = 3.9 µg/mL. | nih.gov |
| N-(4-chlorophenyl)-2-phenylquinazolin-4-amine | S. aureus | High antibacterial activity; MIC = 0.0078 mg/mL. | lums.ac.ir |
| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | Gram-positive & Gram-negative bacteria | Incorporation of 3-arylideneamino group enhanced antibacterial activity. | mdpi.com |
The quinazoline scaffold is a recognized template for the development of anti-inflammatory agents. Proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID), features a 1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one structure, highlighting the therapeutic precedent for this chemical class. nih.gov In vitro studies on related derivatives have focused on elucidating their mechanisms of action, primarily through the inhibition of key inflammatory mediators and pathways.
One study investigated a 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivative for its effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound demonstrated significant anti-inflammatory activity by inhibiting the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govuludag.edu.tr Mechanistically, this was associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govuludag.edu.tr
Another study synthesized and evaluated 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives. The results indicated that all tested compounds exhibited significant anti-inflammatory properties, with the parent 4(3H)-quinazolinone showing the highest activity. The substitution of methyl or phenyl groups at the 2-position was found to slightly reduce this activity, though the derivatives remained potent. iosrjournals.org Further research has explored quinazoline derivatives as selective COX-2 inhibitors and inhibitors of NF-κB activation, demonstrating the potential for developing targeted anti-inflammatory agents with improved safety profiles. nih.govnih.gov
| Compound/Derivative Class | In Vitro Model | Mechanism/Key Findings | Reference(s) |
| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one | LPS-stimulated RAW 264.7 macrophages | Inhibited expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2; Suppressed NF-κB pathway. | nih.govuludag.edu.tr |
| 4(3H)-Quinazolinone | Carrageenan-induced rat paw edema | Exhibited 96% inhibition of inflammation. | iosrjournals.org |
| 2-Methyl-4(3H)-quinazolinone | Carrageenan-induced rat paw edema | Exhibited 91% inhibition of inflammation. | iosrjournals.org |
| 2-Phenyl-4(3H)-quinazolinone | Carrageenan-induced rat paw edema | Exhibited 81% inhibition of inflammation. | iosrjournals.org |
| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | THP-1 macrophage-like cells | Selectively inhibited NF-κB activation with low cytotoxicity. | nih.gov |
The quinazoline framework is a highly successful scaffold for the development of anticancer agents, particularly kinase inhibitors. nih.gov Many derivatives function by competitively binding to the ATP-binding site of protein kinases, such as EGFR, which are often overexpressed or mutated in various cancers. mdpi.com
Research into 2-methyl and 2-phenyl quinazoline derivatives has revealed significant antiproliferative activity against a range of human cancer cell lines. For example, a series of 2-methyl-3-phenylquinazolin-4-one (B3050136) derivatives showed notable cytotoxicity against breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells. researchgate.net SAR studies on 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide revealed IC50 values in the micromolar range against NCI, MCF-7, and HEK-293 cell lines, identifying it as a suitable parent compound for further optimization. nih.gov
The mechanism of action often involves the inhibition of critical signaling pathways. A study on 2-phenylquinazolinones (2-PQs) identified them as dual-activity inhibitors of tankyrases (TNKS) and cyclin-dependent kinase 9 (CDK9). nih.gov Tankyrases are involved in the Wnt/β-catenin pathway, which is frequently dysregulated in cancer. One analog, compound 42 from the study, showed potent inhibition of TNKS2 (IC50 = 1.1 µM) and comparable inhibition of CDK9 and Akt kinase, making it a promising dual-activity agent. nih.gov Further studies have established quinazoline derivatives as inhibitors of PI3K, VEGFR2, and HER2, underscoring their potential as multi-targeted kinase inhibitors. nih.govmdpi.com
| Compound/Derivative Class | Target/Cell Line(s) | Activity (IC50) | Reference(s) |
| 4-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | NCI, MCF-7, HEK-293 cell lines | Micromolar range | nih.gov |
| 2-Phenylquinazolinone Derivative (42 ) | TNKS2 | 1.1 µM | nih.gov |
| 2-Phenylquinazolinone Derivative (42 ) | CDK9 | 3.4 µM | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one Derivative (5d ) | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 µM | mdpi.com |
| 2-Sulfanylquinazolin-4(3H)-one Derivative (5d ) | HER2, EGFR, VEGFR2 | Nanomolar ranges | mdpi.com |
Quinazoline derivatives have been explored for their potential as antiviral agents against both plant and human viruses. A significant body of research has focused on their efficacy against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. mdpi.comnih.gov
A study dedicated to 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives reported moderate to good antiviral activity against TMV in vivo. The curative effect of these compounds was found to be dependent on the nature of the substituents. For instance, compound III-31 (2-methyl-3-(2-hydroxy-5-bromobenzylideneamino)-quinazolin-4(3H)-one) and III-16 (2-phenyl-3-(4-fluorobenzylideneamino)-quinazolin-4(3H)-one) demonstrated curative rates of 54.1% and 52.5%, respectively, at a concentration of 500 µg/mL, which were superior to the reference agent Ningnanmycin (51.5%). mdpi.com The mechanism is thought to involve the induction of plant defense-related proteins, thereby inhibiting virus proliferation. mdpi.com
Beyond plant viruses, the 2-methylquinazoline (B3150966) core has shown potent activity against human pathogens. Notably, 2-Methylquinazolin-4(3H)-one was identified as a major bioactive component from a traditional herbal formula with significant in vitro antiviral activity against the Influenza A virus (H1N1). It exhibited an IC50 value of 23.8 µg/mL in Madin-Darby Canine Kidney (MDCK) cells, demonstrating a direct effect on viral replication. mdpi.comnih.gov Other studies have investigated 2,3-disubstituted quinazolin-4(3H)-ones against Herpes Simplex Virus (HSV) and vaccinia viruses, with one brominated derivative showing an IC50 of 12 µg/mL against both viruses. nih.govnih.gov
| Compound/Derivative | Target Virus | In Vitro Model/Assay | Activity | Reference(s) |
| 2-Methyl-3-(2-hydroxy-5-bromobenzylideneamino)-quinazolin-4(3H)-one | TMV | Half-leaf method (in vivo) | 54.1% curative rate @ 500 µg/mL | mdpi.com |
| 2-Phenyl-3-(4-fluorobenzylideneamino)-quinazolin-4(3H)-one | TMV | Half-leaf method (in vivo) | 52.5% curative rate @ 500 µg/mL | mdpi.com |
| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | MDCK cells | IC50 = 23.8 µg/mL | mdpi.comnih.gov |
| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | HSV-1, HSV-2, Vaccinia | HEL cell cultures | IC50 = 12 µg/mL | nih.govnih.gov |
The 4-phenylquinazoline (B11897094) scaffold has proven to be an excellent template for developing high-affinity ligands for the 18 kDa Translocator Protein (TSPO). TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and various cancer cells, making it a valuable biomarker for neuroinflammation and oncology. nih.govscite.ai
A series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of the well-known TSPO reference ligand PK11195. In vitro binding assays using rat brain homogenates demonstrated that many of these derivatives bind to TSPO with high affinity, exhibiting inhibition constant (Ki) values in the nanomolar and even subnanomolar range. nih.govunina.it The structure-affinity relationships were found to be consistent with established pharmacophore models of ligand-TSPO interaction. nih.gov
Further refinement of this series involved synthesizing derivatives with various decorations at the 6-, 2'-, 4'-, and 4''-positions. Most of these new compounds maintained high affinity, with Ki values in the low nanomolar range. scite.ai The versatility of the amide nitrogen at the 2-carboxamide (B11827560) position was exploited to attach fluorescent probes, leading to the development of imaging tools that specifically label TSPO at the mitochondrial level in the U343 human glioblastoma cell line. acs.orgunipi.it These studies highlight the 4-phenylquinazoline core as a robust platform for creating potent and specific TSPO ligands for diagnostic and potentially therapeutic applications. scite.aiacs.org
| Compound/Derivative Class | Target | Key Findings/Affinity (Ki) | Reference(s) |
| 4-Phenylquinazoline-2-carboxamides | Translocator Protein (TSPO) | Many derivatives showed Ki values in the nanomolar/subnanomolar range. | nih.govunina.it |
| N-benzyl-N-ethyl/methyl 4-phenylquinazoline-2-carboxamides | Translocator Protein (TSPO) | Maintained high affinity with Ki values in the low nanomolar range. | scite.ai |
| Fluorescently-labeled 4-phenylquinazoline-2-carboxamides | Translocator Protein (TSPO) | Probes identified with relevant TSPO affinity and favorable spectroscopic properties. | acs.orgunipi.it |
| N-Benzyl-N-methyl-[4-(4-iodophenyl)]quinazoline-2-carboxamide | Translocator Protein (TSPO) | Ki = 0.50 nM | scite.ai |
Exploration as Anti-Prion Agents
The quest for effective therapeutics against transmissible spongiform encephalopathies (TSEs), or prion diseases, has led to the screening of diverse chemical libraries. Within this landscape, quinazoline derivatives have been identified as a structural class of interest. Research has shown that analogues of 2-phenylquinazoline (B3120039) are being explored for their potential to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), the pathological hallmark of these fatal neurodegenerative disorders. researchgate.net
Notably, studies comparing different heterocyclic cores have suggested that 2-phenylquinazoline analogues may exert their anti-prion effects through a mechanism of action distinct from that of structurally related acridine (B1665455) and 2-methylquinoline (B7769805) derivatives. researchgate.net This suggests a unique interaction with cellular targets or a different binding mode to the cellular prion protein (PrPC), which could be exploited for the development of novel therapeutic strategies. While the broader class of quinazolines has shown promise, specific and detailed in vitro mechanistic studies focusing solely on this compound as an anti-prion agent are not extensively detailed in publicly available research.
Advanced Structure-Activity Relationship (SAR) Investigations
The biological activity of a compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency and selectivity. For the this compound core, SAR investigations are key to unlocking its therapeutic potential.
Detailed Analysis of Substituent Effects at C-2, C-4, and the Fused Benzo Ring on Bioactivity
For instance, in the context of other biological targets, substitutions on the C-2 aryl ring and the fused benzo ring of the quinazoline core have been shown to significantly modulate activity. nih.gov
C-2 Position: The methyl group at the C-2 position is a key feature of this specific scaffold. Comparative studies with other small alkyl or substituted aryl groups at this position would be necessary to determine its importance for anti-prion activity.
C-4 Phenyl Ring: The electronic and steric properties of substituents on the C-4 phenyl ring are expected to play a critical role in target interaction. The introduction of electron-donating or electron-withdrawing groups, as well as variations in their position on the phenyl ring, could significantly impact bioactivity.
Without specific experimental data from a synthesized library of this compound analogues tested for anti-prion activity, a detailed SAR table cannot be constructed.
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the this compound scaffold in the context of anti-prion activity, the precise pharmacophoric features have yet to be fully elucidated due to a lack of detailed SAR data and co-crystal structures with the prion protein.
Based on the general structure, key pharmacophoric elements would likely include:
Aromatic/Hydrophobic Regions: The phenyl ring at C-4 and the fused benzo ring provide significant aromatic and hydrophobic character, which could be crucial for binding to hydrophobic pockets within the target protein.
Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the binding site.
Further computational modeling and experimental validation would be required to build a robust pharmacophore model for this class of compounds as anti-prion agents.
Rational Design Principles for Modulating Specific Biological Activities
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. In the absence of a well-defined target and binding mode for the anti-prion activity of this compound, rational design principles remain somewhat speculative. However, some general strategies can be proposed:
Structure-Based Design: Should the three-dimensional structure of the prion protein in complex with a this compound derivative become available, structure-based design would be a powerful tool. This would involve designing new analogues with improved complementarity to the binding site to enhance affinity and selectivity.
Bioisosteric Replacement: The methyl group at C-2 or the phenyl group at C-4 could be replaced with various bioisosteres to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule.
Scaffold Hopping: The quinazoline core could be replaced by other heterocyclic systems while maintaining the key pharmacophoric features to explore new chemical space and potentially discover compounds with improved properties.
The successful application of these rational design principles is contingent on the availability of more extensive biological data and a deeper understanding of the molecular mechanism of action of this compound derivatives as anti-prion agents.
Future Research Directions and Emerging Paradigms in 2 Methyl 4 Phenylquinazoline Chemistry
Development of Innovative and Sustainable Synthetic Methodologies for Quinazoline (B50416) Scaffolds
The synthesis of quinazoline derivatives has been a subject of intense research, and the future in this area is geared towards the development of more sustainable and efficient methodologies. Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact and enhance economic viability.
Recent advancements have showcased a variety of innovative approaches that are applicable to the synthesis of 2-Methyl-4-phenylquinazoline and its analogs. These include:
Metal-Catalyzed Reactions: Transition metal catalysis remains a powerful tool. Future work will likely focus on employing earth-abundant and less toxic metals as catalysts. Methodologies such as C-H activation, coupling reactions, and annulation strategies are continuously being refined to offer more direct and atom-economical routes to the quinazoline core.
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, generating molecular complexity with inherent atom economy. The development of novel MCRs for the synthesis of highly substituted quinazolines from simple and readily available starting materials is a promising area of research.
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Research is ongoing to discover new organocatalysts that can facilitate the synthesis of quinazoline scaffolds with high efficiency and stereoselectivity.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and electrochemical methods are gaining traction as they can significantly reduce reaction times and energy consumption. ukaazpublications.comnih.gov The application of these techniques to the synthesis of this compound could lead to more rapid and sustainable production. ukaazpublications.comnih.gov
Green Solvents: The use of environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents (DES) is a key aspect of sustainable synthesis. rsc.org Research into the application of these solvent systems for the synthesis of quinazolines is expected to expand. rsc.org
| Methodology | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Metal-Catalyzed Reactions | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts for direct C-H functionalization of the quinazoline core. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid access to molecular diversity. | One-pot synthesis of complex this compound derivatives from simple precursors. |
| Organocatalysis | Environmentally friendly, low toxicity, and readily available catalysts. | Enantioselective synthesis of chiral this compound analogs. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. | Rapid and efficient synthesis of this compound libraries for screening. |
| Electrochemical Synthesis | Avoidance of stoichiometric oxidants/reductants, mild reaction conditions. | Greener and safer synthetic routes to this compound. |
| Green Solvents (e.g., DES) | Low toxicity, biodegradability, and recyclability. | Development of environmentally benign synthetic protocols for this compound. |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. The future of quinazoline chemistry will heavily rely on the synergy between advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reaction pathways.
Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), will be instrumental in monitoring reaction kinetics and identifying transient intermediates in real-time. These techniques provide a dynamic picture of the reaction as it unfolds, offering invaluable insights that are often missed with traditional offline analysis. The spectroscopic characterization of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives has been successfully achieved using IR, UV, and NMR spectroscopy, confirming the chemical structures of the synthesized compounds. nih.govmdpi.comwisdomlib.org
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms, predicting reaction outcomes, and understanding the electronic properties of molecules. nih.gov Future research will likely involve the use of more sophisticated computational models to accurately predict transition state energies, reaction barriers, and the influence of catalysts and solvents on the reaction pathway for the synthesis of this compound. DFT studies have been successfully used to optimize the ground-state geometries and calculate various molecular properties of quinazolinone derivatives. researchgate.net
The integration of experimental data from advanced spectroscopy with the theoretical predictions from computational chemistry will provide a comprehensive and detailed understanding of the mechanisms governing the formation of the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery and Material Science
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. nih.gov In the context of this compound, these technologies are poised to accelerate the discovery and development of new drugs and materials.
Drug Discovery: Machine learning models can be trained on large datasets of known quinazoline derivatives and their biological activities to predict the therapeutic potential of new, unsynthesized compounds. nih.govmdpi.com This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. Generative AI models can even design novel quinazoline-based molecules with desired pharmacological properties from scratch. acs.org
Material Science: ML algorithms can predict the physicochemical properties of this compound-based materials, such as their electronic, optical, and thermal characteristics. nih.gov This predictive capability can guide the rational design of new materials for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. researchgate.net
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that may not be obvious to human chemists.
The synergy between AI/ML and experimental chemistry will create a closed-loop discovery cycle where predictions are rapidly tested in the lab, and the experimental results are fed back to improve the predictive models.
Design and Synthesis of Advanced Quinazoline-Based Chemical Probes and Ligands for Novel Biological Targets
The versatility of the quinazoline scaffold makes it an excellent platform for the development of chemical probes and ligands to study and modulate biological processes.
Fluorescent Probes: By conjugating the this compound core with a fluorophore, it is possible to create fluorescent probes for biological imaging. mdpi.comresearchgate.net These probes can be designed to selectively bind to specific biomolecules, such as receptors or enzymes, allowing for their visualization and tracking within living cells. wisdomlib.orgresearchgate.net For instance, quinazoline-based fluorescent probes have been developed for α1-adrenergic receptors. nih.govresearchgate.net
Targeted Ligands: The this compound structure can be systematically modified to create a library of derivatives that can be screened for binding to a wide range of biological targets. This approach can lead to the discovery of novel ligands for receptors, ion channels, and enzymes that are implicated in various diseases. For example, derivatives of 4-phenylquinazoline (B11897094) have been designed as potent ligands for the translocator protein (TSPO). acs.org
The design of these probes and ligands will be guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), often aided by computational modeling.
| Application | Design Strategy | Potential Biological Target |
|---|---|---|
| Fluorescent Probes | Conjugation of the quinazoline core with a fluorophore. | G protein-coupled receptors (GPCRs), kinases, and other enzymes. |
| PET Probes | Incorporation of a positron-emitting radionuclide. | Tumor-associated enzymes like PARP. rsc.org |
| Targeted Ligands | Systematic modification of substituents on the quinazoline ring. | Adenosine receptors, fibroblast growth factor receptors (FGFRs). frontiersin.orgresearchgate.net |
| Chemical Probes for CO | Functionalization with a group that reacts selectively with carbon monoxide. | Detection and imaging of endogenous CO. pnrjournal.com |
Exploration of Unexplored Biological Pathways and Therapeutic Applications
While quinazoline derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial activities, there remains a vast and largely unexplored biological space for these compounds. ukaazpublications.com
Systems Biology and Polypharmacology: A systems-level approach, combining high-throughput screening with "omics" technologies (genomics, proteomics, metabolomics), can help to identify novel biological pathways that are modulated by this compound and its derivatives. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is particularly relevant for quinazolines. researchgate.net Understanding the polypharmacological profiles of these compounds could lead to the development of more effective therapies for complex diseases.
Emerging Therapeutic Areas: The diverse biological activities of quinazolines suggest their potential in a wide range of therapeutic areas beyond the traditional ones. These include:
Neurodegenerative diseases: Modulating targets in the central nervous system.
Metabolic disorders: Targeting enzymes and receptors involved in metabolic pathways. wisdomlib.org
Viral infections: Inhibiting viral replication and entry. mdpi.com
Cardiovascular diseases: Acting on targets such as α1-adrenoceptors. researchgate.net
Future research in this area will involve a combination of phenotypic screening to identify novel biological effects and target-based approaches to elucidate the underlying mechanisms of action. The ultimate goal is to translate these findings into the development of new and effective therapies for a wide range of human diseases.
Q & A
Q. Methodological Steps :
- Prepare a solution of 2-aminobenzamide derivatives in acetic acid.
- Use an undivided electrochemical cell with Al/C electrodes.
- Apply a constant current (e.g., 10 mA/cm²) for 4–6 hours.
- Purify via column chromatography or recrystallization.
How can regioselective methylation of this compound be achieved for structural diversification?
Advanced Research Question
Regioselective methylation requires differentiating between "soft" (e.g., methyl iodide) and "hard" (e.g., trimethyloxonium tetrafluoroborate) methylating agents. For example:
- Soft agents : Preferentially methylate sulfur or nitrogen atoms in thione or amine groups.
- Hard agents : Target oxygen or electron-deficient nitrogen sites.
Optimal conditions (solvent, temperature, catalyst) must be validated via NMR and LC-MS to confirm product regiochemistry .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclization (e.g., quinazoline ring protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state derivatives .
How should researchers address contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies:
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity).
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from byproducts.
- Meta-Analysis : Compare data across studies while accounting for methodological differences (e.g., IC₅₀ values in different cancer models) .
What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects with pharmacological activity. Steps:
- Generate a training set of derivatives with known activity (e.g., IC₅₀ values).
- Align molecules using pharmacophore features (e.g., quinazoline core, methyl/phenyl groups).
- Validate models via leave-one-out cross-validation and external test sets.
- Apply molecular docking to predict binding modes in target proteins (e.g., kinase enzymes) .
What safety protocols are essential when handling this compound in the lab?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid).
- Waste Disposal : Quench reactive intermediates (e.g., methylating agents) before disposal.
- Emergency Measures : Maintain spill kits and eyewash stations accessible .
What are understudied research directions for this compound derivatives?
Advanced Research Question
- Hybrid Systems : Combine quinazoline cores with spirocyclic or morpholinyl moieties to enhance bioavailability .
- Electrochemical Optimization : Scale up synthesis via flow electrochemistry for green chemistry applications .
- Target Validation : Explore polypharmacology (e.g., dual kinase/HDAC inhibition) using phenotypic screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
